2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a pyrimidine ring, a chlorophenyl group, and a fluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- **2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibits unique properties due to the specific positioning of the fluorophenyl group. This positioning can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of particular interest in drug discovery and development.
Properties
Molecular Formula |
C18H14ClFN4O2S |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-11-1-7-14(8-2-11)24-15(21)9-16(25)23-18(24)27-10-17(26)22-13-5-3-12(20)4-6-13/h1-9H,10,21H2,(H,22,26) |
InChI Key |
OLELZDLUYKRHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=O)C=C(N2C3=CC=C(C=C3)Cl)N)F |
Origin of Product |
United States |
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